molecular formula C14H11N B188489 2-(2-Phenylethynyl)aniline CAS No. 13141-38-3

2-(2-Phenylethynyl)aniline

Cat. No.: B188489
CAS No.: 13141-38-3
M. Wt: 193.24 g/mol
InChI Key: BZDTZZOSIAUOBS-UHFFFAOYSA-N
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Description

2-(2-Phenylethynyl)aniline is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclic framework of at least twelve atoms . The structure includes a phenyl ring attached to an ethynyl group, which is further connected to an aniline group .


Chemical Reactions Analysis

The reaction of this compound with acetone in the presence of [IrCp*Cl2]2 has been found to yield a vinyl indole derivative . This reaction does not result in the indole expected to form following a hydroamination reaction .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 359.7±25.0 °C at 760 mmHg, and a flash point of 186.0±18.5 °C . It has a molar refractivity of 62.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 169.9±5.0 cm3 .

Scientific Research Applications

  • Chemical Sensing : 2-Phenylethynyl aniline reacts quickly with nitrite ions in aqueous acidic media to produce 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance at 391 nm. This reaction is used for the detection of nitrite ions in water at ppm concentration, effectively serving as a chemodosimeter (Dey, Chatterjee, & Ranu, 2011).

  • Organic Semiconductor and Photovoltaic Material Development : Novel phenyl-oligothiophene derivatives containing acetylenic spacers, including 4-([2,2':5',2"-terthiophen]-5-ylethynyl)aniline, have been synthesized. These compounds exhibit good thermal stability, promising photophysical, electrochemical, and morphological properties, making them suitable candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).

  • N-vinylindole Formation Mechanism : The reaction of 2-(2-phenylethynyl)aniline with acetone in the presence of IrCp*Cl(2) leads to the formation of a vinyl indole derivative. This process has been studied to understand the mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation of o-ethynylanilines (Kennedy et al., 2009).

  • Carbon Dioxide Incorporation in Molecules : The reaction between this compound and carbon dioxide on heterogeneous Ag-containing catalysts can lead to the formation of different compounds depending on the reaction conditions. This highlights its role in the activation of triple bonds and potential applications in organic synthesis (Finashina et al., 2015).

  • Indoloquinolines Synthesis : A microwave-assisted cascade strategy for synthesizing indoloquinolines from 2-(phenylethynyl)anilines and aryl isothiocynates has been developed. This method demonstrates the potential of 2-(phenylethynyl)aniline in efficient and diverse organic synthesis applications (Ali et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been shown that this compound can undergo intramolecular hydroamination catalyzed by gold nanoparticles

Molecular Mechanism

It has been suggested that the compound may undergo a reaction with acetone in the presence of an iridium catalyst to yield a vinyl indole derivative . This suggests that 2-(2-Phenylethynyl)aniline may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It has been reported that this compound can emit terahertz radiation when it forms a hydrogen-bonded single molecular crystal

Properties

IUPAC Name

2-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDTZZOSIAUOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13141-38-3
Record name 2-(2-phenylethynyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical transformation that 2-(2-Phenylethynyl)aniline undergoes in the presence of transition metal catalysts?

A1: this compound readily undergoes intramolecular hydroamination in the presence of various transition metal catalysts, primarily rhodium and iridium complexes. [, , , ] This reaction leads to the formation of 2-phenylindole as the major product. [, , ]

Q2: How does the choice of catalyst system impact the efficiency of this compound hydroamination?

A2: The research demonstrates that both the metal center and the ligands significantly influence catalytic activity. For instance, rhodium(I) and iridium(I) complexes with weakly coordinating counter-ions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BAr(F)24) exhibit higher activity compared to their counterparts with BPh4- counter-ions. [] Additionally, in situ generated catalysts from [Rh(CO)2Cl]2 with bis(2,4,6-trimethylphenylimino)acenapthene (mesBIAN) and NaBF4 proved highly effective. []

Q3: Are there alternative reaction pathways observed for this compound besides the typical hydroamination to 2-phenylindole?

A3: Yes, in the presence of [IrCp*Cl2]2 and acetone, this compound undergoes a tandem reaction sequence involving imine formation and cycloisomerisation. [] This pathway leads to the formation of an unusual N-vinylindole derivative instead of the expected 2-phenylindole. []

Q4: How do researchers screen and analyze the catalytic performance of various metal complexes for this reaction?

A4: High throughput screening methods, coupled with UV-Vis spectroscopy and advanced data analysis techniques like Parallel Factor Analysis (PARAFAC), allow for rapid evaluation of catalyst libraries. [] This approach enables researchers to identify promising catalyst candidates by monitoring the reaction progress and quantifying product formation over time. []

Q5: Can you provide an example of a highly active catalyst system for the hydroamination of this compound and its performance?

A5: The complex formed in situ from [Rh(CO)ClmesBIAN] and AgBF4, used at a loading of 5 mol%, was found to be exceptionally active, achieving complete conversion of this compound to 2-phenylindole within 12 minutes at 50 °C. [] This highlights the significant impact of catalyst selection on reaction rate and efficiency.

Q6: Beyond traditional catalyst systems, are there alternative approaches for promoting the cyclization of this compound?

A6: Research indicates that gold nanoparticles can also catalyze the intramolecular cyclization of this compound. [] This highlights the potential for exploring heterogeneous catalytic systems for this transformation.

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